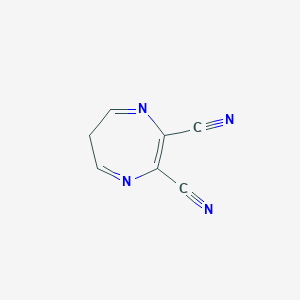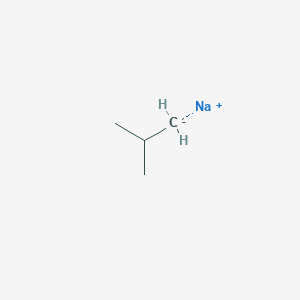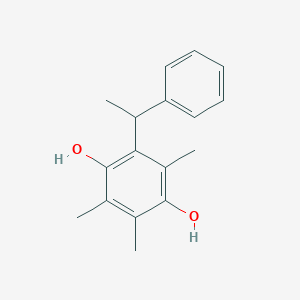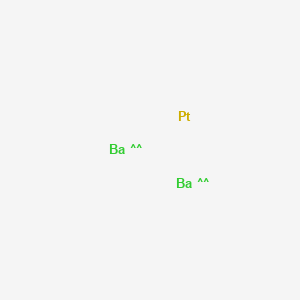
Barium--platinum (2/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Barium–platinum (2/1) is a compound consisting of barium and platinum in a 2:1 ratio
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Barium–platinum (2/1) can be synthesized through various methods. One common approach involves the reaction of barium salts with platinum salts under controlled conditions. For example, barium chloride can react with platinum chloride in an aqueous solution, followed by precipitation and purification steps to obtain the desired compound. The reaction conditions, such as temperature, pH, and concentration, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
In industrial settings, the production of barium–platinum (2/1) may involve more scalable methods, such as solid-state reactions or high-temperature synthesis. These methods ensure the efficient production of the compound in larger quantities, suitable for commercial applications.
Análisis De Reacciones Químicas
Types of Reactions
Barium–platinum (2/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: The compound can participate in substitution reactions where one or more ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield barium–platinum oxides, while reduction reactions may produce lower oxidation state complexes.
Aplicaciones Científicas De Investigación
Barium–platinum (2/1) has several scientific research applications, including:
Catalysis: The compound is used as a catalyst in various chemical reactions, including hydrogenation and oxidation reactions.
Materials Science: It is employed in the development of advanced materials with unique electronic and magnetic properties.
Medicine: Research is ongoing to explore its potential use in medical applications, such as imaging and drug delivery.
Industry: The compound is used in the production of specialized coatings and as a component in electronic devices.
Mecanismo De Acción
The mechanism of action of barium–platinum (2/1) involves its interaction with molecular targets and pathways. For example, in catalytic applications, the compound facilitates the activation of reactants and the formation of intermediate species, leading to the desired products. The specific molecular targets and pathways depend on the application and the reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to barium–platinum (2/1) include other barium-platinum complexes with different stoichiometries, such as barium–platinum (1/1) and barium–platinum (3/1). Additionally, other platinum-based compounds, such as platinum chloride and platinum oxide, share some similarities in their chemical properties and applications.
Uniqueness
Barium–platinum (2/1) is unique due to its specific stoichiometry, which imparts distinct chemical properties and reactivity
Propiedades
Número CAS |
848411-12-1 |
|---|---|
Fórmula molecular |
Ba2Pt |
Peso molecular |
469.74 g/mol |
InChI |
InChI=1S/2Ba.Pt |
Clave InChI |
LKUPNTBHYJXJBM-UHFFFAOYSA-N |
SMILES canónico |
[Ba].[Ba].[Pt] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


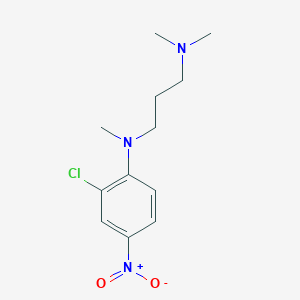


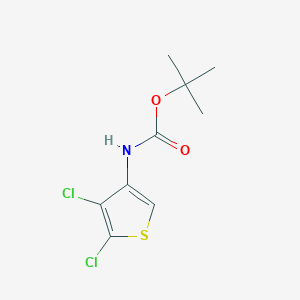
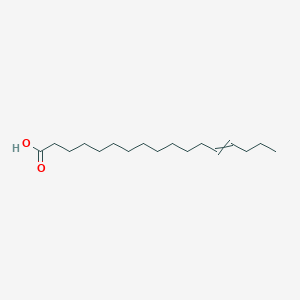
![Benzamide, 2-(difluoromethyl)-N-[2-(1,3,3-trimethylbutyl)phenyl]-](/img/structure/B12538781.png)
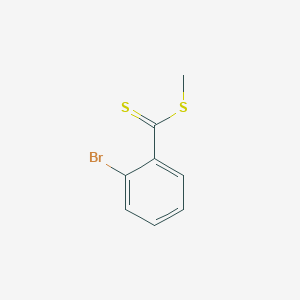
![Phosphinic acid, phenyl[[(phenylmethyl)amino]-4-pyridinylmethyl]-](/img/structure/B12538789.png)
![6-[(Oxan-2-yl)oxy]-1-(trimethylsilyl)hex-1-yn-3-ol](/img/structure/B12538793.png)
